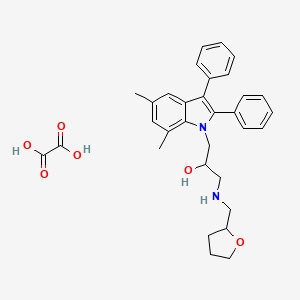
1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole core, which is a common structural motif in many biologically active molecules, and an oxalate group, which can influence its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Functionalization of the Indole: The indole core is then functionalized with methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions.
Attachment of the Amino Alcohol Side Chain: The amino alcohol side chain is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a suitable epoxide or halohydrin.
Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the free base with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core or the amino alcohol side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions, as indole derivatives are known to interact with various biological targets.
Medicine: Due to its structural similarity to biologically active molecules, this compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1H-indole-3-carboxaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
5,7-dimethyl-1H-indole: A simpler indole derivative that can be used as a precursor for more complex molecules.
2,3-diphenyl-1H-indole:
Uniqueness
1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol oxalate is unique due to its combination of an indole core with a tetrahydrofuran-containing amino alcohol side chain and an oxalate group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-(5,7-dimethyl-2,3-diphenylindol-1-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O2.C2H2O4/c1-21-16-22(2)29-27(17-21)28(23-10-5-3-6-11-23)30(24-12-7-4-8-13-24)32(29)20-25(33)18-31-19-26-14-9-15-34-26;3-1(4)2(5)6/h3-8,10-13,16-17,25-26,31,33H,9,14-15,18-20H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBAWRAFEDLKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2CC(CNCC3CCCO3)O)C4=CC=CC=C4)C5=CC=CC=C5)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2929415.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
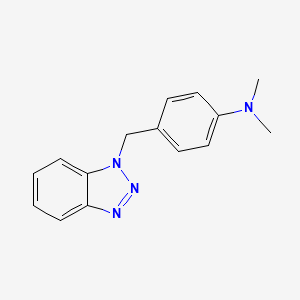

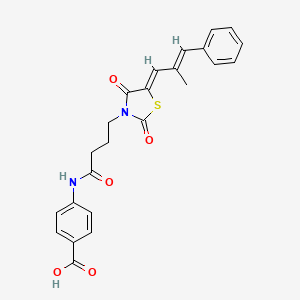
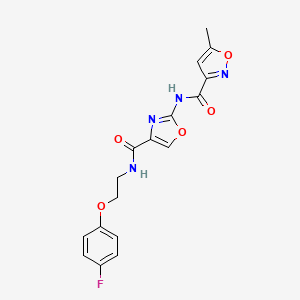
![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)
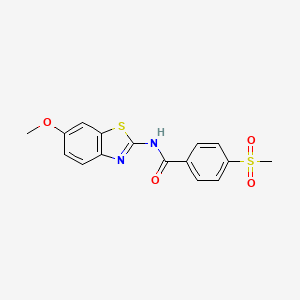
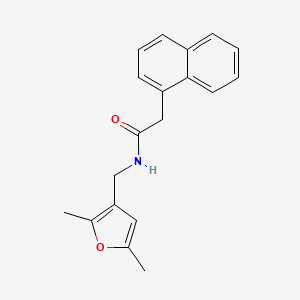
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)
